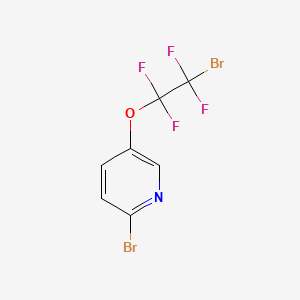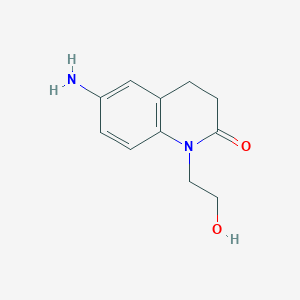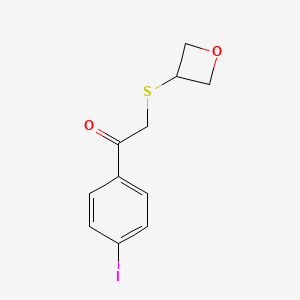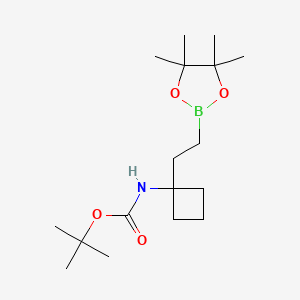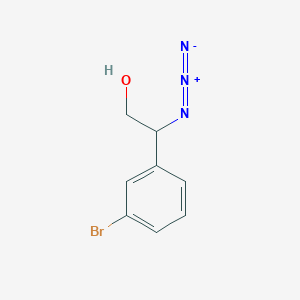
2-Azido-2-(3-bromo-phenyl)-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-2-(3-bromophenyl)ethan-1-ol is an organic compound that features both azide and bromophenyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 2-azido-2-(3-bromophenyl)ethan-1-ol involves the regioselective ring-opening of epoxides. This reaction is catalyzed by halohydrin dehalogenase from Ilumatobacter coccineus, which exhibits excellent α-position regioselectivity in the azide-mediated ring-opening of styrene oxide derivatives . The reaction typically employs sodium azide as the azide source and is carried out under mild conditions, such as shaking at 900 rpm and 30°C for 1 hour .
Industrial Production Methods
While specific industrial production methods for 2-azido-2-(3-bromophenyl)ethan-1-ol are not well-documented, the general approach would likely involve scaling up the aforementioned synthetic route. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling azides, which can be hazardous.
化学反応の分析
Types of Reactions
2-Azido-2-(3-bromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles, which are valuable in medicinal chemistry.
Reduction Reactions: The azide group can be reduced to an amine, providing a pathway to synthesize amine derivatives.
Common Reagents and Conditions
Sodium Azide: Commonly used for introducing the azide group.
Catalysts: Halohydrin dehalogenase for regioselective ring-opening.
Reducing Agents: Hydrogen gas or other reducing agents for azide reduction.
Major Products
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azide group.
科学的研究の応用
2-Azido-2-(3-bromophenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as a precursor for synthesizing various nitrogen-containing compounds.
Medicinal Chemistry:
Materials Science: Used in the synthesis of functional materials with unique properties.
作用機序
The mechanism of action for 2-azido-2-(3-bromophenyl)ethan-1-ol primarily involves its reactivity as an azide compound. The azide group can participate in cycloaddition reactions, forming triazoles that can interact with biological targets. Additionally, the bromophenyl group can engage in various interactions, contributing to the compound’s overall reactivity and potential biological activity .
類似化合物との比較
Similar Compounds
- 2-Azido-2-(2-bromophenyl)ethan-1-ol
- 2-Azido-2-(4-bromophenyl)ethan-1-ol
Uniqueness
2-Azido-2-(3-bromophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions
特性
分子式 |
C8H8BrN3O |
|---|---|
分子量 |
242.07 g/mol |
IUPAC名 |
2-azido-2-(3-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(5-13)11-12-10/h1-4,8,13H,5H2 |
InChIキー |
INTSRMKJVXSTMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C(CO)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B13546118.png)

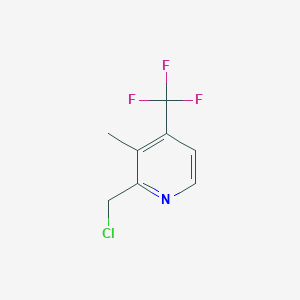
![3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid](/img/structure/B13546147.png)
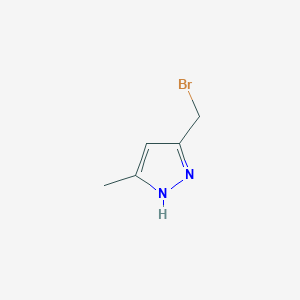
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B13546151.png)
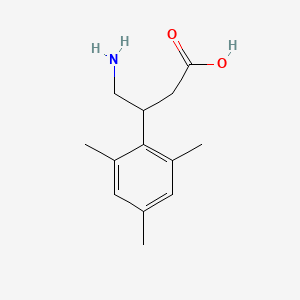
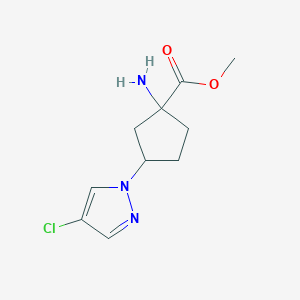
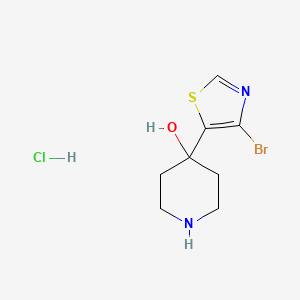
![1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13546186.png)
